molecular formula C18H20O6 B091278 (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol CAS No. 17934-04-2

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol

Cat. No. B091278
CAS RN: 17934-04-2
M. Wt: 332.3 g/mol
InChI Key: QVVPJFBYFYYVDM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol, also known as Hesperetin, is a flavonoid compound found in various fruits and vegetables. It has been studied extensively for its potential health benefits and therapeutic applications.

Scientific Research Applications

Oxidation Studies

  • Oxidation processes involving similar compounds have been studied, providing insights into their chemical behavior and potential uses. For instance, the oxidation of 8-methoxypsoralen with dimethyldioxirane was investigated, suggesting applications in understanding mutagenic agents (Adam & Sauter, 1992).

Synthesis and Chemical Behavior

  • Studies on the synthesis of related compounds provide a foundation for exploring the synthesis of (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol. For example, research on synthesizing fungal xanthone bikaverin highlights methodologies relevant to similar compounds (Iijima et al., 1979).

Structural and Conformational Analysis

  • The study of 3-benzylchroman-4-ones, which are structurally similar, offers insights into the potential physical and chemical properties of (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol, particularly regarding their anti-inflammatory and antibacterial properties (Salam et al., 2021).

Potential Biological Activities

  • Research into the antihypertensive activity of similar compounds, such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, suggests possible biological activities for (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol (Cassidy et al., 1992).

Practical Synthesis

  • Efficient synthesis methods for related compounds provide a blueprint for the synthesis of (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol, which could be essential for its practical applications (Shindikar & Viswanathan, 2011).

properties

CAS RN

17934-04-2

Product Name

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1

InChI Key

QVVPJFBYFYYVDM-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

synonyms

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
Reactant of Route 2
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
Reactant of Route 3
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
Reactant of Route 4
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
Reactant of Route 5
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
Reactant of Route 6
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol

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